molecular formula C7H13NO B15127422 rac-(2R,4R)-2-ethenyloxan-4-amine, trans

rac-(2R,4R)-2-ethenyloxan-4-amine, trans

Cat. No.: B15127422
M. Wt: 127.18 g/mol
InChI Key: VJBMPVPFRKUUFP-UHFFFAOYSA-N
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Description

rac-(2R,4R)-2-ethenyloxan-4-amine, trans is a chiral compound with two stereocenters It is a member of the oxan-4-amine family, characterized by the presence of an oxane ring with an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-2-ethenyloxan-4-amine, trans typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an oxane derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the reaction. This method is advantageous due to its high specificity and mild reaction conditions, which reduce the need for harsh chemicals and extreme temperatures. The use of engineered microorganisms to produce the desired compound through fermentation is also a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-2-ethenyloxan-4-amine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxane derivatives with different functional groups, such as hydroxyl, alkyl, and acyl groups .

Scientific Research Applications

rac-(2R,4R)-2-ethenyloxan-4-amine, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2-ethenyloxan-4-amine, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its chiral nature allows it to interact selectively with biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,4R)-2-phenyloxan-4-amine, trans
  • rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine, trans
  • rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid, trans

Uniqueness

rac-(2R,4R)-2-ethenyloxan-4-amine, trans is unique due to its specific stereochemistry and the presence of an ethenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with potential therapeutic and industrial uses .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-ethenyloxan-4-amine

InChI

InChI=1S/C7H13NO/c1-2-7-5-6(8)3-4-9-7/h2,6-7H,1,3-5,8H2

InChI Key

VJBMPVPFRKUUFP-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(CCO1)N

Origin of Product

United States

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